molecular formula C9H8F3NO B1294952 N-[4-(Trifluoromethyl)phenyl]acetamide CAS No. 349-97-3

N-[4-(Trifluoromethyl)phenyl]acetamide

Cat. No.: B1294952
CAS No.: 349-97-3
M. Wt: 203.16 g/mol
InChI Key: DFDHFECLWHHELH-UHFFFAOYSA-N
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Description

N-[4-(Trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H8F3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamide group. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-(Trifluoromethyl)aniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents. This can lead to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: this compound can participate in substitution reactions, where the acetamide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Formation of carboxylic acids or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives or other substituted amides.

Scientific Research Applications

N-[4-(Trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various chemical reactions and is utilized in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. It has been studied for its role in modulating biological pathways and as a potential drug candidate.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-[4-(Trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and proteins, modulating their activity. The acetamide group can form hydrogen bonds with target molecules, further stabilizing these interactions. This compound has been shown to inhibit the aggregation of anilines and stabilize coumarin rings and light chains, thereby enhancing their stability and effectiveness in research applications.

Comparison with Similar Compounds

N-[4-(Trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide: This compound also contains a trifluoromethyl group and is used in similar research applications. the presence of a cyano group introduces different reactivity and biological properties.

    4-(Trifluoromethyl)benzoic acid: This compound is structurally similar but contains a carboxylic acid group instead of an acetamide group. It is used in different chemical reactions and applications.

    4-(Trifluoromethyl)aniline: This compound is a precursor in the synthesis of this compound and has its own unique set of applications and reactivity.

The uniqueness of this compound lies in its combination of the trifluoromethyl and acetamide groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-[4-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDHFECLWHHELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188459
Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Molecular Weight

203.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-97-3
Record name N-[4-(Trifluoromethyl)phenyl]acetamide
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name 349-97-3
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Record name N-(4-(Trifluoromethyl)phenyl)acetamide
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Record name N-[4-(trifluoromethyl)phenyl]acetamide
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Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (3.00 g, 18.6 mmol) was dissolved in pyridine (1.62 g, 20.5 mmol), the solution was added with acetic anhydride (2.38 g, 23.3 mmol) with stirring on an ice bath, and the mixture was stirred at room temperature for 30 minutes. The reaction mixture was concentrated under reduced pressure, and then azeotroped with toluene, and the resulting residue was suspended in hexane, and taken by filtration. The residue was washed with hexane, and then dried under reduced pressure to obtain 4-trifluoromethylacetanilide (3.76 g, 99%) as colorless solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.38 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-[4-(Trifluoromethyl)phenyl]acetamide a potentially useful molecule for studying proteins using 19F NMR?

A: this compound serves as a valuable probe in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. This group acts as a sensitive reporter, exhibiting significant changes in its 19F NMR chemical shift in response to alterations in its local environment. This sensitivity arises from the fluorine atoms' high gyromagnetic ratio and their susceptibility to electronic influences from neighboring atoms and the surrounding solvent. Researchers have explored this compound and similar CF3-containing molecules as tags to study protein dynamics, interactions, and conformational changes. []

Q2: How does the chemical shift sensitivity of this compound compare to other trifluoromethyl tags?

A: Studies comparing various trifluoromethyl tags for 19F NMR revealed that embedding the CF3 group within a pyridone ring, such as in 6-(trifluoromethyl)-2-pyridone (6-TFP), can enhance chemical shift sensitivity. [] This enhancement is attributed to the polarizability and rapid tautomerization of pyridones, leading to a broader range of electron delocalization and consequently a greater dispersion of 19F NMR chemical shifts. Experiments with 6-TFP labeled proteins, including the alpha subunit of the stimulatory G protein (Gsα) and human serum albumin (HSA), demonstrated superior resolution of distinct functional states compared to this compound. []

Q3: Beyond protein studies, has this compound been explored in other research areas?

A: Yes, this compound acts as a building block in synthesizing triazolo[4,3-b][1,2,4]triazine derivatives. [] These derivatives have shown potential as α-glucosidase and α-amylase inhibitors, which are relevant targets for managing diabetes mellitus. Specifically, the compound 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (compound 10k in the study) exhibited potent inhibitory activity against both enzymes. []

Q4: Can you provide details on the crystal structure of a molecule containing this compound?

A: Research describes the crystal structure of 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (referred to as B2 in the study), which incorporates this compound as part of its structure. [] B2 crystallizes in a monoclinic crystal system with the space group P21/c. Unlike the related compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide) that shows a planar conformation, B2 does not exhibit absolute planarity. Hydrogen bonding interactions between the C=O group of one molecule and the H–O group of another link the B2 molecules within the crystal lattice. []

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